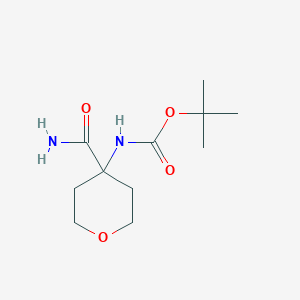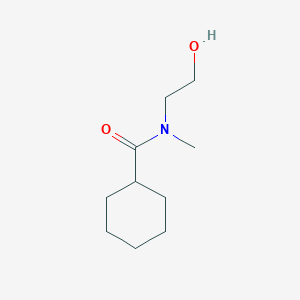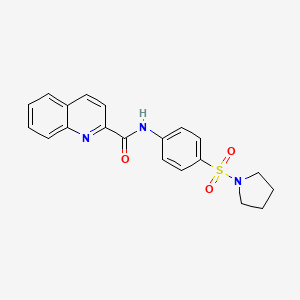
tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate
Übersicht
Beschreibung
Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate, also known as TAT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAT is a pyranocarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the inhibition of viral replication. This compound has also been shown to increase glucose uptake and insulin sensitivity in cells, which may have potential therapeutic applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various fields of scientific research. However, this compound also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of scientific research, and the optimization of its pharmacological properties. Additionally, the investigation of the potential side effects and toxicity of this compound is necessary for its safe use in clinical applications.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate has potential therapeutic applications in various fields of scientific research, including cancer research, neurological research, and infectious disease research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In infectious disease research, this compound has been shown to have antiviral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYJSSYYMNBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)


![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)

![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)